Hyodeoxycholate

説明

Classification and Origin within Bile Acid Pool

Identity as a Secondary Bile Acid

Bile acids are steroid acids primarily found in the bile of mammals and are derived from the catabolism of cholesterol. hmdb.ca They are broadly classified as primary or secondary. Primary bile acids are synthesized in the liver from cholesterol. frontiersin.orgelsevier.es In humans, the main primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). frontiersin.org

Hyodeoxycholate is classified as a secondary bile acid. wikipedia.orgresearchgate.net Secondary bile acids are formed in the intestine through the metabolic activity of the gut microbiota on primary bile acids. elsevier.esasm.org The key reactions involved in this biotransformation are deconjugation and dehydroxylation. asm.org Specifically, this compound is known to be a 7-dehydroxylation product. nih.gov It differs from deoxycholic acid in the position of its hydroxyl groups. wikipedia.org

| Bile Acid Classification | Examples | Origin |

| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Synthesized in the liver from cholesterol frontiersin.orgelsevier.es |

| Secondary Bile Acids | This compound (HDCA) , Deoxycholic acid (DCA), Lithocholic acid (LCA) | Formed in the intestine by gut microbiota from primary bile acids elsevier.esasm.org |

Occurrence in Mammalian Species and Contribution by Gut Microbiota

This compound is present in various mammalian species, though its proportions can differ. wikipedia.org It is a major component of hog bile. wikipedia.org In healthy humans, only trace amounts of HDCA are typically found in urine. wikipedia.org However, its presence can be more significant in certain health conditions. wikipedia.org

The production of this compound is intrinsically linked to the gut microbiota. wikipedia.orgnih.gov In rats, it has been demonstrated that a specific Gram-positive rod, termed HDCA-1, can produce this compound from muricholic acid and hyocholic acid. nih.gov Studies have shown that the levels of HDCA are undetectable in antibiotic-treated mice, confirming its generation by gut microbiota. nih.gov The abundance of certain bacteria, such as Eubacterium, has been correlated with HDCA levels. nih.gov While the majority of this compound in pigs with normal gut flora is of secondary origin, small amounts have been found in germ-free pigs, suggesting it might also be a primary bile acid in this species. wikipedia.org

Foundational Principles of Bile Acid Signaling in Biological Systems

Beyond their role in fat digestion, bile acids act as potent signaling molecules that regulate a variety of metabolic processes. encyclopedia.pubnih.gov They exert their effects by activating specific receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (also known as GPBAR-1). frontiersin.orgelsevier.esencyclopedia.pub

The activation of these receptors triggers signaling cascades that influence gene expression related to bile acid, lipid, and glucose metabolism. elsevier.esresearchgate.net For instance, the activation of FXR in the liver and intestine plays a crucial role in the negative feedback regulation of bile acid synthesis. frontiersin.orgresearchgate.net Intestinal FXR activation can lead to the release of fibroblast growth factor 19 (FGF19) in humans, which then signals to the liver to suppress bile acid production. frontiersin.org

TGR5 activation, on the other hand, is involved in energy expenditure and inflammatory responses. dovepress.com Bile acid signaling is not confined to the enterohepatic system (the circulation of bile acids between the liver and intestine); it can also affect other tissues and even signal to the central nervous system through both direct and indirect pathways. frontiersin.orgnih.gov this compound, as a member of the bile acid pool, participates in this complex signaling network, with research suggesting its involvement in modulating gut microbiota, intestinal barrier function, and inflammatory pathways through receptors like TGR5. dovepress.comfrontiersin.org

| Receptor | Type | Key Functions in Bile Acid Signaling |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulation of bile acid synthesis, lipid and glucose metabolism frontiersin.orgelsevier.esencyclopedia.pub |

| Takeda G-protein-coupled bile acid receptor 5 (TGR5/GPBAR-1) | Membrane-bound Receptor | Regulation of energy expenditure, inflammation, and glucose homeostasis frontiersin.orgencyclopedia.pubdovepress.com |

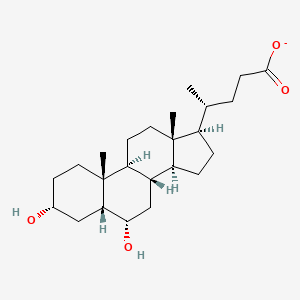

Structure

3D Structure

特性

分子式 |

C24H39O4- |

|---|---|

分子量 |

391.6 g/mol |

IUPAC名 |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 |

InChIキー |

DGABKXLVXPYZII-SIBKNCMHSA-M |

異性体SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

正規SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

製品の起源 |

United States |

Biosynthesis, Metabolism, and Homeostasis of Hyodeoxycholate

Microbial Transformation Pathways

Formation from Primary Bile Acid Precursors

Hyodeoxycholate is primarily derived from the microbial conversion of other bile acids, namely isomers of hyocholic acid and muricholic acid. nih.govnih.gov The structural similarities between these precursors and the final HDCA molecule underscore the specific enzymatic reactions carried out by the gut microbiota.

Hyocholic acid (HCA), a trihydroxy bile acid, serves as a direct precursor for this compound. nih.govnih.gov The key transformation in this pathway is the removal of a hydroxyl group from the C-7 position of the steroid nucleus. This dehydroxylation reaction is a hallmark of secondary bile acid formation.

Various isomers of muricholic acid, including α-muricholic acid, β-muricholic acid, and ω-muricholic acid, can also be converted into this compound by intestinal bacteria. nih.govnih.gov This conversion is more complex than that from hyocholic acid, as it involves both a dehydroxylation step and an epimerization reaction, which alters the spatial orientation of a hydroxyl group. For instance, the conversion of β-muricholic acid to this compound requires both 7β-dehydroxylation and the epimerization of the 6β-hydroxy group to a 6α-hydroxy group. nih.govnih.gov

Conversion from Hyocholic Acid Isomers

Identification and Characterization of Specific Microbial Activities

The biotransformation of primary bile acids into this compound is not a random process but is mediated by specific bacteria possessing the necessary enzymatic machinery. Research has led to the identification of particular bacterial strains and the characterization of their unique metabolic capabilities.

The removal of the hydroxyl group at the 7β-position is a critical step in the formation of this compound from precursors like β-muricholic acid. nih.govnih.gov While 7α-dehydroxylation is a more common bacterial transformation of bile acids, 7β-dehydroxylating activity is less widespread among gut microbes. nih.gov It has been suggested that in some cases, a 7β-hydroxy group may first be epimerized to a 7α-hydroxy group before dehydroxylation can occur. nih.gov However, specific bacteria, such as certain Eubacterium species, have been isolated from the rat intestinal tract and shown to possess direct 7β-dehydroxylating capabilities. nih.gov

The conversion of the 6β-hydroxyl group to a 6α-hydroxyl group, a process known as epimerization, is essential for the formation of this compound from β-muricholic acid. nih.gov This reaction is carried out by various intestinal bacteria. The process involves the oxidation of the 6β-hydroxyl group to a 6-oxo group, which is then reduced to a 6α-hydroxyl group, yielding ω-muricholic acid as an intermediate. asm.org A gram-positive rod isolated from rat intestinal microflora, termed HDCA-1, has been identified as being capable of performing both the 7-dehydroxylation and the 6β-epimerization necessary to convert muricholic acids and hyocholic acid into this compound. nih.govnih.gov The absence of this compound in the feces of germ-free rats, in contrast to its presence in conventional rats, further solidifies the essential role of the gut microbiota in its synthesis. the-innovation.orgthe-innovation.org

Data Tables

Table 1: Microbial Transformation of Bile Acid Precursors to this compound

| Precursor Bile Acid | Key Microbial Transformation(s) | Resulting Product | Reference(s) |

| Hyocholic Acid | 7α-dehydroxylation | This compound | nih.gov, nih.gov |

| α-Muricholic Acid | 7α-dehydroxylation and 6β-epimerization | This compound | nih.gov, nih.gov |

| β-Muricholic Acid | 7β-dehydroxylation and 6β-epimerization | This compound | nih.gov, nih.gov |

| ω-Muricholic Acid | 7β-dehydroxylation | This compound | nih.gov, nih.gov |

Table 2: Characterized Microbial Activities in this compound Formation

| Microbial Activity | Description | Bacterial Strain Example | Reference(s) |

| 7β-Dehydroxylation | Removal of the hydroxyl group at the 7β position of the steroid nucleus. | Eubacterium sp. | nih.gov |

| 6β-Hydroxy Epimerization | Conversion of the 6β-hydroxyl group to a 6α-hydroxyl group. | Unidentified Gram-positive rod HDCA-1 | nih.gov, nih.gov |

Role of Bacterial 7β-Dehydroxylation

Hepatic and Renal Metabolizing Pathways

The liver and kidneys are central to the metabolism and detoxification of bile acids, including this compound. A key process in this metabolic cascade is glucuronidation, a Phase II reaction that increases the water solubility of bile acids, facilitating their elimination.

Glucuronidation Processes

Glucuronidation is a critical detoxification pathway for numerous endogenous and exogenous compounds. wikipedia.org In the context of bile acids, this process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the bile acid structure. mdpi.com This conjugation enhances the hydrophilicity of bile acids, reducing their potential toxicity and preparing them for excretion. mdpi.com Research indicates that glucuronidation of bile acids, particularly at the 6α-hydroxy position, is a major metabolic route in humans. core.ac.uk

This compound is distinguished by its high rate of glucuronidation, specifically at the 6α-hydroxyl group. core.ac.uknih.gov This site-specific conjugation results in the formation of this compound-6-O-glucuronide (HDCA-6G). mdpi.comnih.gov Studies using human liver microsomes have confirmed that the 6-O-β-D-glucuronides are the exclusive products of this enzymatic reaction. nih.govjci.org This targeted glucuronidation at the 6α-position is significantly more rapid than for other bile acids lacking this hydroxyl group, highlighting it as a primary detoxification pathway for HDCA. jci.org In fact, hyocholic acid (HCA) and HDCA-6G are among the most prevalent bile acid glucuronides found in the serum of healthy adults. mdpi.com

The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. bioline.org.br These enzymes are responsible for catalyzing the conjugation of glucuronic acid to various substrates, including bile acids. mdpi.com The UGT1A and UGT2B families, located within the endoplasmic reticulum of liver cells, are particularly important for bile acid glucuronidation. mdpi.comwikipedia.org

Within the UGT superfamily, specific isoforms exhibit distinct substrate specificities. For this compound, UGT2B4 and UGT2B7 are the key enzymes responsible for its glucuronidation. wikipedia.orgmdpi.comnih.gov

UGT2B4: Research has provided strong evidence for the predominant role of UGT2B4 in the 6-O-glucuronidation of HDCA. nih.gov Studies have shown that antibodies against UGT2B4 can inhibit up to 90% of HDCA glucuronidation activity in human liver microsomes. nih.gov This isoform is primarily expressed in the liver. nih.gov The expression of UGT2B4 is upregulated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids themselves, creating a feedback loop for detoxification. wikipedia.org

UGT2B7: UGT2B7 also plays a significant role in HDCA glucuronidation. mdpi.comnih.gov It is capable of glucuronidating HDCA in the liver and has a broader substrate range than UGT2B4, also metabolizing various steroid hormones and fatty acids. wikipedia.org Interestingly, UGT2B7 can also catalyze the glucosidation of HDCA, a similar process using UDP-glucose as the sugar donor. nih.gov Both common polymorphic variants of UGT2B7, UGT2B7(1) and UGT2B7(2), are capable of this glucosidation. nih.gov The presence of an aromatic amino acid residue at position 33 is crucial for the catalytic activity and substrate specificity of both UGT2B4 and UGT2B7. nih.gov Studies in human small intestinal samples have shown a 7-fold interindividual variation in HDCA glucuronidation, which is primarily catalyzed by UGT2B4 and UGT2B7. nih.gov

Table 1: Key UGT Isoforms in this compound Glucuronidation

| Enzyme | Primary Function in HDCA Metabolism | Location |

|---|---|---|

| UGT2B4 | Catalyzes the formation of HDCA-6G. wikipedia.orgmdpi.com | Primarily Liver nih.gov |

| UGT2B7 | Contributes to the formation of HDCA glucuronides. mdpi.comnih.gov Also capable of HDCA glucosidation. nih.gov | Liver, Kidneys, GI Tract wikipedia.org |

Enzymes Involved in Glucuronidation (e.g., UDP-glucuronosyltransferase)

Dynamics of Enterohepatic Circulation

The enterohepatic circulation is a highly efficient process where bile acids are secreted by the liver, reabsorbed in the intestine, and returned to the liver via the portal vein. abdominalkey.com This recycling is crucial for maintaining the bile acid pool and facilitating lipid digestion and absorption. patsnap.com

Modulation of the Overall Bile Acid Pool Composition

This compound can influence the composition of the total bile acid pool. patsnap.com Its administration has been shown to modulate the enterohepatic circulation of bile acids, which is vital for lipid homeostasis and protecting the liver from bile acid toxicity. patsnap.com

Influence on Bile Acid Recirculation and Intestinal Transport Mechanisms

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the body's bile acid pool between the liver and the intestine, ensuring a constant supply for digestive processes. plos.orgtandfonline.com This recirculation is mediated by a series of specialized transport proteins in the enterocytes of the small intestine. nih.gov this compound, through its action as a signaling molecule, influences this critical pathway. patsnap.com

The reabsorption of bile acids from the intestinal lumen is primarily initiated by the apical sodium-dependent bile acid transporter (ASBT, gene symbol SLC10A2), located in the terminal ileum. nih.govabdominalkey.com Once inside the enterocyte, bile acids are shuttled across the cell, often bound to intestinal bile acid-binding proteins (I-BABP), and are then exported across the basolateral membrane into the portal blood circulation. abdominalkey.comaacrjournals.org This export is mainly handled by the heteromeric organic solute transporter, OSTα-OSTβ. nih.govaacrjournals.org

This compound's primary influence on this system stems from its ability to activate the Farnesoid X Receptor (FXR). frontiersin.org FXR is a master regulator of bile acid homeostasis and its activation directly modulates the expression of the genes encoding these transport proteins. tandfonline.comnih.govjomes.org FXR activation has been shown to induce the expression of the basolateral transporter OSTα–OSTβ in the intestine. abdominalkey.com It also regulates the intracellular I-BABP. abdominalkey.com By stimulating FXR, HDCA can thus participate in the feedback regulation of bile acid transport, ensuring their efficient recirculation and maintaining homeostasis. patsnap.comnih.gov While most bile acids are absorbed in the small intestine, colonocytes that express OSTα-OSTβ may also absorb a fraction of unconjugated bile acids from the colon lumen. nih.gov Furthermore, the glucuronidated form of this compound (this compound-G) has been identified as a substrate for the multidrug resistance-associated protein 2 (MRP2), an efflux transporter also present in the intestine. d-nb.info

Table 1: Key Intestinal Transporters in Bile Acid Recirculation

| Transporter | Gene Symbol | Location in Enterocyte | Function | Regulation by FXR |

|---|---|---|---|---|

| Apical Sodium-dependent Bile Acid Transporter | SLC10A2 | Apical Membrane | Primary uptake of bile acids from the intestinal lumen. nih.gov | Repression (via FGF19 pathway). jomes.org |

| Organic Solute Transporter alpha/beta | SLC51A/SLC51B | Basolateral Membrane | Efflux of bile acids from the enterocyte into portal circulation. nih.govabdominalkey.com | Induction. abdominalkey.com |

| Intestinal Bile Acid-Binding Protein | FABP6 | Cytosol | Intracellular transport of bile acids to the basolateral membrane. abdominalkey.comaacrjournals.org | Induction. abdominalkey.com |

| Multidrug Resistance-Associated Protein 2 | ABCC2 | Apical Membrane | Efflux of some bile acid conjugates back into the intestinal lumen. d-nb.infomdpi.com | Not directly induced. |

| Multidrug Resistance-Associated Protein 3 | ABCC3 | Basolateral Membrane | Alternative efflux of bile acids into circulation, particularly in cholestasis. abdominalkey.commdpi.com | Upregulated when FXR is deficient. abdominalkey.com |

Table 2: Research Findings on this compound's Molecular Interactions

| Interacting Molecule | Type | Effect of HDCA Interaction | Research Finding |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Activation | HDCA treatment stimulates FXR, leading to the suppression of cell proliferation in certain contexts. frontiersin.org It is a key mechanism for regulating bile acid homeostasis. patsnap.comnih.gov |

| G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5) | Membrane Receptor | Agonist | HDCA functions as a ligand for GPBAR1, which is involved in regulating lipid homeostasis and glucose metabolism. oup.comnih.govnih.gov |

| UDP-glucuronosyltransferase | Enzyme | Substrate | HDCA undergoes extensive glucuronidation at the 6α-hydroxyl group in the human liver and kidneys. wikipedia.org |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux Transporter | Substrate (as glucuronide) | The glucuronidated form of this compound (this compound-G) is transported by MRP2. d-nb.info |

Molecular Mechanisms of Hyodeoxycholate Action

Interaction with Nuclear Receptors

HDCA's molecular functions are largely mediated by its ability to bind to and modulate the activity of nuclear receptors, which are ligand-activated transcription factors. nih.gov This interaction can either activate or inhibit the receptor's function, leading to a cascade of downstream effects on gene expression.

The farnesoid X receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis. nih.gov HDCA is recognized as a modulator of FXR signaling.

FXR can be activated by various bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand. ahajournals.org The activation of FXR involves the binding of a ligand to its ligand-binding domain, which induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins and the dissociation of corepressors, leading to the transcription of target genes. mdpi.com

Hyodeoxycholic acid has been identified as an antagonist of FXR. nih.govnih.gov Its interaction with FXR can suppress intestinal epithelial cell proliferation. nih.gov The selectivity of ligands for FXR is determined by the specific chemical structure of the ligand and its ability to fit into the ligand-binding pocket of the receptor, as well as its capacity to induce the necessary conformational changes for activation or inhibition.

The modulation of FXR activity by ligands like HDCA directly impacts the expression of its downstream target genes, including Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15/19 (FGF15/19).

SHP (Small Heterodimer Partner): In the liver, activated FXR induces the expression of SHP. oup.comjst.go.jp SHP, in turn, acts as a transcriptional repressor of several genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis. ahajournals.orgnih.gov By antagonizing FXR, HDCA can lead to a decrease in SHP expression. nih.gov

FGF15/19 (Fibroblast Growth Factor 15/19): In the intestine, FXR activation stimulates the expression and secretion of FGF15 (in rodents) and its human ortholog FGF19. ahajournals.orgnih.govmdpi.com FGF15/19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. ahajournals.orgnih.govfrontiersin.org This binding activates a signaling cascade, including the JNK/ERK pathway, which suppresses CYP7A1 expression, thereby providing a negative feedback loop to control bile acid synthesis. ahajournals.orgfrontiersin.orgresearchgate.net FXR activation is a major regulator of FGF15/19 gene expression in the intestine. nih.gov Therefore, the antagonistic action of HDCA on FXR would be expected to reduce FGF15/19 expression.

FXR signaling does not operate in isolation but engages in significant crosstalk with other intracellular signaling pathways.

Inflammatory Pathways: There is evidence of reciprocal negative crosstalk between FXR and inflammatory signaling pathways like the nuclear factor-κB (NF-κB) pathway. ahajournals.org FXR activation can antagonize NF-κB signaling, suggesting an anti-inflammatory role for FXR. ahajournals.org Conversely, inflammatory mediators like interferon-γ can repress FXR gene expression. ahajournals.org

Kinase Signaling: Bile acids can activate various kinase pathways, including protein kinase C (PKC). oup.com The phosphorylation of FXR by PKC can, in turn, promote its transcriptional activity. oup.com

Wnt/β-catenin Pathway: Studies have shown an inverse relationship between the expression of FXR and β-catenin in colon cancer cells, suggesting a crosstalk between FXR and the Wnt/β-catenin signaling pathway. spandidos-publications.com

TGR5 Signaling: HDCA has been shown to regulate the TGR5/AKT/NF-κB signaling pathway, preventing lipopolysaccharide-induced microglial inflammation. nih.gov TGR5 is a G-protein coupled receptor for bile acids, and its activation can lead to an increase in intracellular cAMP. researchgate.net There is also crosstalk between FXR and TGR5 signaling in the intestine that regulates the secretion of glucagon-like peptide-1 (GLP-1). researchgate.net

In addition to its effects on FXR, hyodeoxycholic acid and its derivatives can also act as agonists for the Liver X Receptor Alpha (LXRα). nih.govalzdiscovery.org

LXRα is a nuclear receptor that plays a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. wikipedia.org It forms a heterodimer with the retinoid X receptor (RXR) and, upon activation by ligands, binds to LXR response elements in the promoter regions of target genes. ahajournals.org

Activation of LXRα by agonists leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1). nih.govalzdiscovery.org This process helps to remove excess cholesterol from peripheral tissues and transport it back to the liver for excretion. mdpi.com Furthermore, LXRα activation can influence the expression of genes involved in fatty acid synthesis, such as sterol regulatory element-binding protein-1c (SREBP-1c). mdpi.comahajournals.org The transcriptional consequences of LXRα activation also include anti-inflammatory effects through the repression of pro-inflammatory gene expression. ahajournals.orgaai.org

Regulation of Downstream Target Genes (e.g., SHP, FGF15/19)

Interactions with Other Nuclear Receptors (e.g., Pregnane X Receptor, Vitamin D Receptor)

Hyodeoxycholate is recognized as a ligand for the Pregnane X Receptor (PXR, also known as NR1I2), a nuclear receptor that plays a crucial role in sensing foreign chemicals (xenobiotics) and regulating their metabolism. oup.comnih.gov PXR is activated by a wide array of substances, including steroids, antibiotics, and various bile acids. oup.com The activation of PXR by ligands like HDCA leads to the transcription of genes involved in the detoxification and elimination of potentially harmful compounds. oup.compnas.org For instance, the activation of PXR is a key mechanism for detoxifying other more toxic bile acids, such as lithocholic acid (LCA), by promoting their hydroxylation via cytochrome P450 3A (CYP3A) enzymes into less toxic forms like HDCA itself. pnas.orgpnas.org While rifampicin (B610482) is a well-known activator of human PXR, it does not have the same effect on rodent PXR, highlighting species-specific differences in receptor activation. nih.gov

The Vitamin D Receptor (VDR) is another nuclear receptor that can be activated by secondary bile acids, most notably lithocholic acid (LCA). mdpi.comdirect-ms.org This interaction is significant as VDR activation by LCA induces CYP3A, an enzyme critical for LCA detoxification. direct-ms.org While the interaction of LCA with VDR is well-documented, with VDR being more sensitive to LCA than other receptors like PXR, the specific, direct interactions of this compound with VDR are less extensively characterized in comparison. direct-ms.org However, some studies group HDCA with other bile acids that are known to have activity at VDR, suggesting it may also contribute to the pool of bile acids that act as VDR ligands. nih.govjst.go.jp

| Receptor | Role of this compound | Key Research Finding |

| Pregnane X Receptor (PXR) | Ligand / Activator | HDCA is a metabolite of LCA hydroxylation by CYP3A, a process regulated by PXR activation. oup.compnas.orgpnas.org It can also act as an endogenous PXR activator itself. nih.gov |

| Vitamin D Receptor (VDR) | Potential Ligand | While LCA is a known VDR ligand that induces detoxification pathways mdpi.comdirect-ms.org, HDCA's direct role is less defined but it is associated with bile acids that interact with VDR. nih.govjst.go.jp |

Activation of G Protein-Coupled Receptors

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Agonism

This compound is an agonist for the Takeda G Protein-Coupled Receptor 5 (TGR5), a cell surface receptor integral to metabolic regulation. nih.govresearchgate.net TGR5 is activated by various bile acids and its stimulation by HDCA triggers important downstream signaling cascades. nih.govresearchgate.net

Upon binding of an agonist like HDCA, TGR5 couples to a stimulatory G-alpha-protein (Gαs), which activates adenylyl cyclase. mdpi.com This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govfrontiersin.org The TGR5-cAMP-PKA signaling axis is a classical pathway that mediates many of the metabolic and anti-inflammatory effects of TGR5 activation. mdpi.com For example, this pathway is involved in reducing the production of pro-inflammatory cytokines in immune cells and plays a role in energy metabolism. researchgate.netfrontiersin.org

A significant physiological outcome of HDCA-mediated TGR5 activation is the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. nih.govnih.gov GLP-1 is a critical incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion and plays a role in glucose homeostasis. tandfonline.com Research has demonstrated that HDCA stimulates TGR5 signaling to improve glucose metabolism, and this effect is linked to the TGR5-GLP-1 receptor (GLP1R) axis. nih.gov Studies in mouse models have shown that the beneficial metabolic effects of certain dietary fibers, which increase the production of 6α-hydroxylated bile acids like HDCA, are dependent on functional TGR5 signaling. nih.gov This activation leads to an increase in the expression of pro-convertase 1/3 (PC1/3), an enzyme essential for GLP-1 production, ultimately boosting GLP-1 secretion. nih.gov The inhibition of the GLP-1 receptor has been shown to abolish the improvements in glucose tolerance and insulin secretion that are brought on by HDCA supplementation. researchgate.net

| Pathway Component | Role of this compound | Research Finding |

| TGR5 Activation | Agonist | HDCA directly binds to and activates TGR5. nih.govresearchgate.net |

| cAMP Production | Stimulator | TGR5 activation by HDCA leads to increased intracellular cAMP. nih.govfrontiersin.org |

| PKA Activation | Stimulator | Increased cAMP subsequently activates PKA. nih.govfrontiersin.org |

| GLP-1 Secretion | Modulator | HDCA stimulates GLP-1 secretion from L-cells in a TGR5-dependent manner. nih.govnih.govtandfonline.com |

TGR5-Dependent Intracellular Signaling Pathways (e.g., cAMP, PKA)

Specific Intracellular Signaling Pathway Regulation

Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Pathway Modulation

This compound has been shown to modulate the Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism. nih.govresearchgate.net Research indicates that HDCA can suppress the proliferation of intestinal epithelial cells by inhibiting the PI3K/AKT pathway. nih.gov This inhibitory effect is notably dependent on the farnesoid X receptor (FXR), another bile acid-activated nuclear receptor. nih.gov Studies using intestinal cell lines have shown that the suppressive effects of HDCA on cell proliferation are eliminated when FXR is knocked down or when AKT is constitutively activated, confirming the involvement of the FXR-PI3K/AKT axis. nih.gov In some contexts, TGR5 activation has also been linked to the modulation of AKT. For instance, HDCA has been shown to prevent lipopolysaccharide-induced microglial inflammation by regulating the TGR5/AKT/NF-κB signaling pathway. researchgate.net

| Cell Type | Effect of HDCA on PI3K/AKT | Mediating Receptor | Outcome |

| Intestinal Epithelial Cells | Inhibition | Farnesoid X Receptor (FXR) | Suppression of cell proliferation. nih.gov |

| Microglia | Regulation (Inhibition of LPS-induced activation) | Takeda G Protein-Coupled Receptor 5 (TGR5) | Prevention of inflammation. researchgate.net |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation

This compound has demonstrated significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial mediator of inflammatory responses. nih.govnih.gov Research indicates that HDCA can inhibit inflammation induced by lipopolysaccharide (LPS) in microglial cells. nih.govresearchgate.net This anti-inflammatory action is achieved by modulating the TGR5/AKT/NF-κB signaling axis. nih.gov

Studies have shown that HDCA represses the phosphorylation, subsequent nuclear translocation, and transcriptional activity of NF-κB in LPS-stimulated microglial cells. nih.govresearchgate.net By inhibiting NF-κB activation, HDCA effectively dampens the production and release of pro-inflammatory molecules. researchgate.net Specifically, HDCA treatment has been observed to decrease the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), interleukin (IL)-6, and IL-1β. researchgate.net The inhibition of the NF-κB pathway is a key mechanism through which HDCA exerts its anti-inflammatory and neuroprotective effects. nih.govnih.gov

| Molecule/Process | Effect of HDCA Treatment | Associated Pathway |

| NF-κB Phosphorylation | Repressed/Inhibited | TGR5/AKT/NF-κB nih.govresearchgate.net |

| NF-κB Nuclear Translocation | Repressed/Inhibited | TGR5/AKT/NF-κB nih.govresearchgate.net |

| NF-κB Transcriptional Activity | Repressed/Inhibited | TGR5/AKT/NF-κB nih.gov |

| iNOS, COX-2, TNF-α, IL-6, IL-1β | Production Decreased | Downstream of NF-κB researchgate.net |

Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) Axis Interaction

HDCA has been found to interact with the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis, primarily through the activation of the Farnesoid X Receptor (FXR). nih.govnih.gov In the context of colorectal cancer (CRC), HDCA demonstrates an anti-proliferative effect by suppressing this pathway. nih.govresearchgate.net

The mechanism involves HDCA stimulating FXR, which then acts to inhibit the EREG/EGFR pathway. nih.govresearchgate.net Research has shown that treating CRC cells with HDCA leads to a significant decrease in the expression of EREG, while not affecting other EGFR ligands like Amphiregulin (AREG). nih.gov This downregulation of EREG prevents the activation of its receptor, EGFR, which is evidenced by suppressed EGFR phosphorylation following HDCA treatment. nih.govresearchgate.net In vivo animal studies have further confirmed that HDCA can inhibit the proliferation of colorectal cancer. nih.govnih.gov This targeted inhibition highlights a key molecular pathway through which HDCA can influence cell growth and proliferation. nih.govnih.gov

| Protein | Effect of HDCA Treatment in Colorectal Cancer Cells |

| Farnesoid X Receptor (FXR) | Activated/Stimulated nih.govnih.gov |

| Epiregulin (EREG) | Expression Significantly Decreased nih.gov |

| Amphiregulin (AREG) | No Significant Effect nih.gov |

| Phosphorylated EGFR (p-EGFR) | Suppressed/Decreased nih.govresearchgate.net |

PPARα-Mediated Gene Expression and Metabolic Regulation

This compound plays a role in metabolic regulation, particularly in fatty acid metabolism, through its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα). dovepress.comnih.gov Studies have shown that HDCA can alleviate conditions like nonalcoholic fatty liver disease (NAFLD) by activating fatty acid oxidation in a manner dependent on hepatic PPARα. researchgate.net

The underlying mechanism involves HDCA directly interacting with the RAN protein, which is involved in the nucleocytoplasmic shuttling of proteins. researchgate.net This interaction facilitates the nuclear localization of PPARα. researchgate.net By promoting the accumulation of PPARα in the nucleus, HDCA enhances its transcriptional activity, leading to the increased expression of PPARα target genes. nih.govresearchgate.net These genes are critical for fatty acid degradation and include Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), and Fatty Acid-Binding Protein 1 (FABP1). dovepress.comnih.gov HDCA intervention has been shown to significantly enhance the expression of these key proteins, thereby activating the fatty acid degradation pathway. dovepress.com

| Protein/Process | Effect of HDCA Intervention | Metabolic Pathway |

| PPARα Nuclear Localization | Facilitated/Enhanced researchgate.net | Fatty Acid Oxidation researchgate.net |

| PPARα Expression | Significantly Enhanced | Fatty Acid Degradation dovepress.com |

| CPT1, CPT2 Expression | Significantly Enhanced | Fatty Acid Degradation dovepress.comnih.gov |

| FABP1 Expression | Significantly Enhanced | Fatty Acid Degradation dovepress.comnih.gov |

| HMGCS1, HMGCS2 Expression | Significantly Enhanced | Fatty Acid Degradation dovepress.comnih.gov |

Influence on Cholesterol Efflux Gene Expression (e.g., Abca1, Abcg1, Apoe)

HDCA has been demonstrated to exert antiatherosclerotic effects by influencing the expression of genes critical to reverse cholesterol transport. nih.govnih.gov Specifically, HDCA treatment has been shown to significantly increase the expression of genes involved in cholesterol efflux from macrophages. nih.govnih.gov

In macrophage cell lines, HDCA upregulates the expression of ATP-binding cassette transporter A1 (Abca1), ATP-binding cassette transporter G1 (Abcg1), and Apolipoprotein E (Apoe). nih.gov These genes encode proteins that are fundamental to the process of cholesterol efflux, where excess cholesterol is removed from peripheral cells, such as macrophages in the arterial wall, and transported back to the liver for excretion. annualreviews.orgfrontiersin.org The upregulation of Abca1 and Abcg1 is particularly important as they mediate the export of cholesterol and phospholipids (B1166683) to high-density lipoprotein (HDL) particles. annualreviews.org This enhanced gene expression contributes to an improved capacity of HDL to mediate cholesterol efflux, a key anti-atherogenic function. nih.govnih.gov

| Gene | Function | Effect of HDCA in Macrophages |

| Abca1 | Mediates cholesterol and phospholipid efflux to lipid-poor apolipoproteins. annualreviews.org | Expression Significantly Increased nih.gov |

| Abcg1 | Promotes cholesterol efflux to HDL particles. biorxiv.org | Expression Significantly Increased nih.gov |

| Apoe | Promotes cholesterol transfer to HDL particles; ligand for lipoprotein receptors. annualreviews.org | Expression Significantly Increased nih.gov |

Biological Roles and Physiological Impact of Hyodeoxycholate in Preclinical Research

Regulation of Metabolic Homeostasis

HDCA has been shown to exert significant control over glucose homeostasis. dovepress.comnih.gov Its effects are largely mediated through its interaction with the G protein-coupled bile acid receptor 1 (TGR5) and its antagonistic effects on FXR, which together influence insulin (B600854) sensitivity and glucose production. nih.govdovepress.comresearchgate.net

Preclinical research demonstrates that HDCA administration can improve glucose tolerance and enhance insulin sensitivity. In mouse models, treatment with HDCA has been linked to lower fasting glucose levels and improved performance in oral glucose tolerance tests (OGTT). nih.govresearchgate.net One study observed that mice fed a diet supplemented with HDCA exhibited a 37% decrease in fasting plasma glucose. chemfaces.com This improvement is mechanistically tied to the activation of the TGR5 receptor, which stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that promotes insulin secretion and improves glucose disposal. nih.govresearchgate.netresearchgate.netresearchgate.net

The essential role of TGR5 in this process was highlighted in studies using TGR5 knockout mice. In these models, the beneficial effects of HDCA on glucose tolerance and insulin secretion were abolished, confirming that HDCA's glucoregulatory action is TGR5-dependent. researchgate.netresearchgate.net Wild-type mice treated with HDCA showed higher insulin levels during an OGTT, an effect not seen in their TGR5-deficient counterparts. researchgate.net This suggests that HDCA enhances the capacity of pancreatic β-cells to secrete insulin in response to a glucose challenge. researchgate.netnih.gov

Table 1: Effects of Hyodeoxycholate (HDCA) on Glucose Metabolism in Preclinical Models

| Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Wild-Type Mice | Improved glucose tolerance and increased insulin secretion during OGTT. | Mediated through TGR5 activation and subsequent GLP-1 release. | researchgate.netresearchgate.net |

| TGR5 Knockout Mice | No improvement in glucose tolerance or insulin secretion with HDCA treatment. | Demonstrates the TGR5-dependency of HDCA's effects. | researchgate.netresearchgate.net |

| LDLR-knockout Mice | 37% decrease in fasting plasma glucose level. | General metabolic improvement associated with HDCA supplementation. | chemfaces.com |

| Diabetic Mice | Improved glucose homeostasis. | Associated with increased GLP-1 levels. | the-innovation.org |

HDCA also modulates glucose metabolism by influencing hepatic gluconeogenesis, the process of generating glucose in the liver. This effect is primarily linked to its role as an antagonist of the farnesoid X receptor (FXR). patsnap.comnih.gov Activation of FXR in the liver typically suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.netjst.go.jpnih.gov

HDCA has demonstrated significant hypolipidemic effects in preclinical studies, playing a crucial role in the regulation of lipid metabolism. nih.gov Its impact is evident in the modulation of pathways responsible for both the synthesis and modification of fatty acids.

A key aspect of HDCA's role in lipid regulation is its ability to suppress de novo lipogenesis, the metabolic pathway for creating new fatty acids from non-lipid precursors. nih.govchemfaces.com Studies in mice have shown that HDCA administration leads to a marked reduction in the hepatic expression of several key genes involved in this process. nih.govchemfaces.com

Specifically, HDCA downregulates the expression of:

Sterol regulatory element-binding protein 1c (SREBP-1c): A master transcriptional regulator of lipogenic genes. nih.govresearchgate.net

Acetyl-CoA carboxylase (ACC): The enzyme that catalyzes the rate-limiting step in fatty acid synthesis. nih.gov

Fatty acid synthase (FAS): A multi-enzyme protein that carries out the synthesis of fatty acids. nih.gov

This coordinated suppression of the lipogenic machinery contributes to the observed reduction in the total fatty acid content in the serum and liver of HDCA-treated animals. nih.gov The mechanism is linked to HDCA's modulation of the FXR signaling pathway, as FXR activation is known to repress SREBP-1c expression. nih.govresearchgate.net

Table 2: Effect of this compound (HDCA) on Hepatic Gene Expression in De Novo Lipogenesis

| Gene | Function | Effect of HDCA | Reference |

|---|---|---|---|

| SREBP-1c | Master regulator of lipogenesis | Reduced Expression | nih.govchemfaces.com |

| ACC (Acetyl-CoA Carboxylase) | Rate-limiting enzyme in fatty acid synthesis | Reduced Expression | nih.govchemfaces.com |

| FAS (Fatty Acid Synthase) | Synthesizes fatty acids | Reduced Expression | nih.govchemfaces.com |

In addition to suppressing fatty acid synthesis, HDCA also affects the composition of fatty acids by downregulating fatty acid desaturation. nih.govchemfaces.com Preclinical research has shown that HDCA administration reduces the gene expression of stearoyl-CoA desaturase-1 (SCD-1) , the key enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.govchemfaces.com

The reduction in SCD-1 activity is a significant contributor to the hypolipidemic effect of HDCA. nih.gov This was evidenced by findings that the decrease in total fatty acids in the serum and liver of mice fed an HDCA-supplemented diet was primarily due to a reduction in the content of monounsaturated fatty acids. nih.gov By inhibiting both the de novo synthesis and the subsequent desaturation of fatty acids, HDCA demonstrates a comprehensive regulatory role in lipid metabolism within preclinical models. nih.govchemfaces.com

Lipid Metabolism Regulation

Modulation of Cholesteryl Ester and Triglyceride Content

This compound has demonstrated a notable capacity to modulate the levels of cholesteryl esters and triglycerides in various preclinical settings. In hamster models, dietary supplementation with HDCA led to a significant reduction in hepatic cholesteryl ester storage. nih.gov This effect is closely linked to its ability to decrease intestinal cholesterol absorption, thereby reducing the amount of cholesterol available for esterification and storage in the liver. nih.govresearchgate.net

Studies in LDL receptor-null (LDLRKO) mice have shown that HDCA supplementation can lead to a decrease in plasma triglyceride levels. researchgate.net However, some studies have reported an increase in plasma triglycerides under certain dietary conditions, suggesting that the effect of HDCA on triglyceride metabolism may be context-dependent. researchgate.net The modulation of triglyceride content by HDCA is thought to be partly mediated by its influence on the expression of genes involved in lipid transport and metabolism.

Table 1: Effects of this compound (HDCA) on Cholesteryl Ester and Triglyceride Content in Preclinical Models

| Model Organism | HDCA Intervention | Effect on Cholesteryl Esters | Effect on Triglycerides | Key Findings | Citation |

| Hamster | 0.1% HDCA in diet | Reduced hepatic storage | - | Associated with decreased intestinal cholesterol absorption. | nih.gov |

| LDLRKO Mice | 1.25% HDCA in chow diet | - | Decreased plasma levels | Observed alongside a reduction in atherosclerotic lesion size. | researchgate.net |

Hepatic Cholesterol Synthesis Modulation

Preclinical research has shown that this compound can significantly influence the synthesis of cholesterol in the liver. In hamster models, the administration of HDCA resulted in a marked enhancement of HMG-CoA reductase activity, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov This counterintuitive increase in cholesterol synthesis is believed to be a compensatory response to the reduced return of endogenous cholesterol from the intestine to the liver, a consequence of HDCA's inhibitory effect on intestinal cholesterol absorption. nih.govphysiology.org

Furthermore, in prairie dogs fed a lithogenic diet, HDCA was found to abolish the feedback inhibition of hepatic HMG-CoA reductase activity. capes.gov.br This action prevents the elevation in serum and liver cholesterol that is typically observed with such diets. capes.gov.br By promoting the conversion of cholesterol into bile acids and increasing the fecal excretion of neutral sterols, HDCA effectively modulates hepatic cholesterol homeostasis. nih.govphysiology.orgnih.gov

Table 2: Impact of this compound (HDCA) on Hepatic Cholesterol Synthesis

| Model Organism | HDCA Intervention | Key Enzyme Affected | Observed Effect | Proposed Mechanism | Citation |

| Hamster | 0.1% HDCA in diet | HMG-CoA Reductase | 13.5-fold increase in activity | Compensatory response to reduced intestinal cholesterol absorption. | nih.gov |

| Prairie Dog | HDCA added to lithogenic diet | HMG-CoA Reductase | Abolished feedback inhibition | Prevention of serum and liver cholesterol elevation. | capes.gov.br |

Contributions to Energy Metabolism and Thermogenesis

This compound has been identified as a contributor to the regulation of energy metabolism and thermogenesis, primarily through its interaction with the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov TGR5 is a key receptor involved in energy homeostasis, and its activation has been linked to increased energy expenditure.

Modulation of Gastrointestinal Physiology

Beyond its systemic metabolic effects, this compound plays a significant role in modulating the physiology of the gastrointestinal tract, particularly in enhancing the intestinal barrier function.

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the systemic circulation. HDCA has been shown to fortify this barrier through multiple mechanisms.

Tight junctions are multiprotein complexes that seal the paracellular space between intestinal epithelial cells, thereby regulating intestinal permeability. Preclinical studies have demonstrated that HDCA can enhance the expression of key tight junction proteins. For instance, research has shown that bile acids can regulate the expression of Zonula Occludens-1 (ZO-1), claudins, and occludin. mdpi.comnih.gov The activation of bile acid receptors like the farnesoid X receptor (FXR) has been specifically linked to the enhanced expression of claudin-1 and occludin, leading to a strengthening of the intestinal barrier. mdpi.com

The effect of this compound on intestinal permeability is primarily mediated through its interaction with the bile acid receptors FXR and TGR5. jst.go.jpmdpi.com Activation of FXR by bile acids helps to maintain intestinal barrier integrity by strengthening the tight junctions between epithelial cells. mdpi.comjst.go.jp This reduces intestinal permeability and prevents the leakage of endotoxins and other pro-inflammatory molecules from the gut into the bloodstream. mdpi.com

Similarly, activation of TGR5 has been shown to attenuate the enhancement of permeability in colonic epithelial cells. jst.go.jp The TGR5 signaling pathway can modulate the immune response and reduce inflammation, which in turn helps to preserve the integrity of the intestinal barrier. nih.govmdpi.com Therefore, by acting on both FXR and TGR5, HDCA can exert a protective effect on the intestinal barrier, reducing permeability and mitigating inflammation. jst.go.jpmdpi.com

Upregulation of Tight Junction Proteins (e.g., ZO-1, Claudin, Occludin)

Remodeling of Gut Microbiota Composition

This compound (HDCA), a secondary bile acid produced through the metabolic action of gut microbes, plays a significant role in shaping the composition of the intestinal microbial community. nih.gov This remodeling can, in turn, influence host physiology and metabolism. oup.com

Preclinical studies have demonstrated that HDCA can selectively alter the populations of specific gut bacteria. In a study involving piglets, oral administration of HDCA led to a significant shift in the gut microbiota composition. frontiersin.org Notably, the abundance of the genus Lactobacillus increased dramatically in piglets receiving HDCA compared to the control group. frontiersin.org Conversely, the proportions of Streptococcus and the pathogenic family Erysipelotrichaceae were decreased by HDCA administration. frontiersin.org

Research has also uncovered correlations between other beneficial bacteria and HDCA. For instance, studies have identified a significant positive correlation between the abundance of Parabacteroides distasonis and the levels of hyodeoxycholic acid in the gut. researchgate.net Further research has shown that the abundance of Parabacteroides is positively correlated with serum levels of related secondary bile acids like hyocholic acid. frontiersin.org

| Bacterial Genus/Species | Effect of this compound Administration | Relative Abundance Change | Source(s) |

| Lactobacillus | Increase | Increased from 5.28% to 37.97% | frontiersin.org |

| Streptococcus | Decrease | Decreased from 38.65% to 28.34% | frontiersin.org |

| Erysipelotrichaceae (family) | Decrease | Decreased from 17.15% to 0.35% | frontiersin.org |

| Parabacteroides distasonis | Positive Correlation | N/A | researchgate.net |

The influence of HDCA on the host is not direct but is intricately linked to the gut microbiota. The gut microbiome acts as a metabolic organ, producing a wide array of metabolites, including secondary bile acids like HDCA, which can alter host physiology. nih.govnih.gov This interplay highlights that the physiological impacts of HDCA are dependent on a functional gut microbial ecosystem. oup.com

This dependency was clearly demonstrated in a piglet model that utilized both specific-pathogen-free (SPF) and germ-free (GF) animals. frontiersin.org In the study, the body weight suppression observed with HDCA administration in GF piglets was alleviated when they received a fecal microbiota transplantation (FMT). frontiersin.org This finding demonstrates that the effects of HDCA on host growth performance are modulated by the presence of gut microbiota. frontiersin.org These microbiota-host metabolic dialogues are essential for understanding how gut-derived metabolites regulate host health. nih.govsochob.cl

Alterations in Beneficial Bacterial Abundance (e.g., Lactobacillus, Parabacteroides distasonis)

Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. It exerts these effects by suppressing inflammatory cellular responses and regulating the production of key signaling molecules involved in inflammation.

HDCA has been shown to be a potent suppressor of microglial inflammation. researchgate.netnih.gov In both in vitro studies using BV2 microglial cells and in vivo mouse models, HDCA effectively inhibited inflammatory responses induced by lipopolysaccharide (LPS). researchgate.netnih.gov The mechanism behind this suppression involves the regulation of the TGR5/AKT/NF-κB signaling pathway. researchgate.netnih.gov HDCA was found to repress the phosphorylation, nuclear translocation, and transcriptional activity of NF-κB, a key transcription factor that drives inflammatory gene expression. researchgate.net This action prevents the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

A primary mechanism of HDCA's anti-inflammatory action is its ability to regulate the expression and production of pro-inflammatory cytokines. Multiple studies have confirmed that HDCA treatment significantly decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). frontiersin.orgresearchgate.netnih.gov

In models of LPS-induced inflammation, HDCA treatment led to a marked reduction in the mRNA and protein levels of TNF-α and IL-1β in various tissues and cell types, including microglia, lung tissue, and plasma. researchgate.netnih.gov Similarly, in a piglet model, HDCA administration suppressed the expression of these same pro-inflammatory cytokines in the intestine, which was associated with enhanced intestinal barrier integrity. frontiersin.org The suppression of these cytokines is a key component of HDCA's ability to mitigate inflammatory conditions. nih.gov

| Cytokine | Effect of this compound Treatment | Model System | Source(s) |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression/Reduction | LPS-stimulated microglia, Sepsis mouse model, Piglets | frontiersin.orgresearchgate.netnih.gov |

| Interleukin-1beta (IL-1β) | Suppression/Reduction | LPS-stimulated microglia, Sepsis mouse model, Piglets | frontiersin.orgresearchgate.netnih.gov |

| Interleukin-6 (IL-6) | Suppression/Reduction | LPS-stimulated microglia, Sepsis mouse model | researchgate.netnih.gov |

The anti-inflammatory properties of HDCA suggest potential therapeutic mechanisms relevant to inflammatory bowel disease (IBD). researchgate.net IBD is characterized by chronic intestinal inflammation, compromised epithelial barrier function, and a dysregulated immune response. researchgate.net Animal models, such as those using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, are crucial for investigating these mechanisms. redoxis.se

Mechanistic studies show that HDCA can enhance intestinal barrier function by upregulating the expression of tight junction proteins. frontiersin.org This is a critical protective mechanism, as a compromised barrier allows inflammatory substances to penetrate the underlying tissue. researchgate.net Furthermore, HDCA directly suppresses key pro-inflammatory cytokines like TNF-α and IL-1β in the intestine. frontiersin.org These cytokines are known to drive the inflammatory cascade in IBD. frontiersin.org

The effects of HDCA are often mediated through specific bile acid receptors, such as the G protein-coupled bile acid receptor 1 (TGR5). frontiersin.org Activation of TGR5 is known to reduce the expression of pro-inflammatory cytokines in macrophages. frontiersin.org In piglet studies, HDCA was shown to significantly upregulate the expression of TGR5 in the ileum, providing a mechanistic link between HDCA and its anti-inflammatory effects in the gut. frontiersin.org By strengthening the gut barrier, suppressing inflammatory cytokines, and activating key immunomodulatory receptors, HDCA demonstrates clear mechanistic potential in mitigating the pathology seen in IBD models. frontiersin.orgwjgnet.com

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

Cellular Proliferation and Apoptosis Regulation

This compound (HDCA) has demonstrated significant effects on the fundamental cellular processes of proliferation and apoptosis in various preclinical models. These studies highlight its potential as a modulator of cell growth and survival, particularly in the context of intestinal and cancer cells.

Inhibition of Intestinal Epithelial Cell Proliferation

Preclinical research has consistently shown that hyodeoxycholic acid acts as an inhibitor of intestinal epithelial cell proliferation. nih.govmdpi.com In both in vitro and in vivo models, HDCA has been observed to suppress the growth of these cells. nih.gov

Studies using the porcine intestinal epithelial cell line IPEC-J2 found that HDCA suppressed proliferation. nih.govresearchgate.net This inhibitory effect was also observed in intestinal organoids. mdpi.com Further in vivo research in weaned piglets confirmed these findings, showing that dietary HDCA inhibited the expression of proliferation markers in the intestine. nih.govresearchgate.net

The mechanism behind this inhibition involves the farnesoid X receptor (FXR), a key bile acid receptor, but not the Takeda G protein-coupled receptor 5 (TGR5). nih.govresearchgate.net HDCA activates FXR, which in turn inhibits the PI3K/AKT signaling pathway, a critical regulator of cell growth. nih.govresearchgate.net The suppression of the PI3K/AKT pathway is a crucial step in how HDCA halts intestinal epithelial cell proliferation. nih.gov Knockdown of FXR or forced activation of AKT was shown to eliminate the inhibitory effects of HDCA, confirming the dependency on this specific pathway. nih.gov

Additionally, HDCA administration in piglets was found to alter the profiles of other bile acids and the abundance of gut bacteria associated with bile acid metabolism, which may indirectly contribute to its anti-proliferative effects. nih.govresearchgate.net

Mechanisms of Action in Colorectal Cancer Cell Lines (Preclinical Studies)

In the context of colorectal cancer (CRC), hyodeoxycholic acid has been identified as an inhibitor of cancer cell proliferation in preclinical settings. researchgate.netfrontiersin.orgnih.gov Studies utilizing human CRC cell lines, such as HCT116 and DLD1, have demonstrated that treatment with HDCA significantly inhibits their ability to multiply. researchgate.netfrontiersin.orgnih.gov

The primary mechanism involves the activation of the Farnesoid X Receptor (FXR). researchgate.netfrontiersin.orgnih.gov HDCA was found to stimulate FXR, while not affecting the Takeda G protein-coupled receptor 5 (TGR5), to exert its tumor-suppressing effects. researchgate.netfrontiersin.org The activation of FXR by HDCA leads to the inhibition of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis. researchgate.netnih.gov This pathway is crucial for cancer cell growth, and its suppression by HDCA is a key part of its anti-proliferative action. researchgate.net

Further analysis of CRC cells treated with HDCA revealed a halt in the cell cycle at the G0/G1 phase, preventing the cells from proceeding to the DNA synthesis and mitosis phases. researchgate.netnih.gov This cell cycle arrest is accompanied by a decrease in the expression of key cell cycle proteins like Cyclin D1 and CDK6. frontiersin.org In vivo animal studies have corroborated these findings, showing that HDCA can inhibit the proliferation of colorectal cancer without causing hepatotoxicity. researchgate.netnih.gov

Table 1: Summary of HDCA's Mechanism in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Key Findings | Pathway Affected | Reference |

|---|---|---|---|

| HCT116 | Inhibition of cell proliferation; Cell cycle arrest at G0/G1 phase. | Activation of FXR; Inhibition of EREG/EGFR pathway. | researchgate.net, frontiersin.org, nih.gov |

| DLD1 | Inhibition of cell proliferation; Cell cycle arrest at G0/G1 phase. | Activation of FXR; Inhibition of EREG/EGFR pathway. | researchgate.net, frontiersin.org, nih.gov |

Induction of Apoptosis in Specific Cell Types (Preclinical Observations)

Beyond its effects on proliferation, hyodeoxycholic acid has been observed to induce apoptosis, or programmed cell death, in certain cell types in preclinical studies. In some colon cancer cell lines, HDCA was found to have a biological activity intermediate between deoxycholic acid (DCA), a known tumor promoter, and ursodeoxycholic acid (UDCA), a tumor suppressor. wikipedia.org While initially arresting cell growth, extended exposure to HDCA led to the induction of apoptosis. wikipedia.org

In a different preclinical context, HDCA has shown neuroprotective effects by reducing apoptosis. In an in vitro model of ischemic stroke using a co-culture of primary brain microvascular endothelial cells, neurons, and astrocytes, pretreatment with HDCA significantly decreased neuronal apoptosis following oxygen-glucose deprivation and reoxygenation. researchgate.net This suggests that HDCA's role in apoptosis can be context-dependent, either inducing it in cancer cells or preventing it in models of ischemic injury. wikipedia.orgresearchgate.net

Table 2: Preclinical Observations of HDCA-Induced Apoptosis

| Cell/Model Type | Observation | Potential Mechanism | Reference |

|---|---|---|---|

| Colon Cancer Cell Lines | Induces apoptosis after extended exposure. | Intermediate activity between DCA and UDCA. | wikipedia.org |

| In vitro Neurovascular Unit (Ischemic Stroke Model) | Decreased neuronal apoptosis. | Modulation of inflammation, oxidative stress, and neurotrophic factors. | researchgate.net |

Preclinical Evaluation in Cholestatic Liver Fibrosis Models

Hyodeoxycholic acid has been evaluated for its therapeutic potential in preclinical models of cholestatic liver fibrosis, a condition characterized by liver damage from impaired bile flow. nih.gov Research indicates that HDCA levels are decreased in both human patients and mouse models of cholestasis. nih.gov

In preclinical studies using mouse models of cholestatic liver fibrosis, including the bile duct ligation (BDL) model and the Abcb4 knockout (Abcb4-/-) mouse model, supplementation with HDCA was found to significantly ameliorate liver fibrosis. nih.govfrontiersin.org The BDL model mimics obstructive cholestasis, leading to bile duct proliferation and fibrosis. frontiersin.org The Abcb4-/- mouse is a model for sclerosing cholangitis. frontiersin.org

The protective mechanism of HDCA in these models involves the regulation of a novel anti-fibrotic target, ETV4. nih.gov HDCA induces the expression of ETV4 in cholangiocytes, the cells lining the bile ducts. nih.gov This, in turn, leads to the secretion of Matrix Metalloproteinase 9 (MMP9), an enzyme that facilitates the degradation of the excess extracellular matrix characteristic of fibrosis. nih.gov

The therapeutic effect of HDCA was shown to be dependent on this pathway, as the benefits were abolished in Etv4 knockout mice. nih.gov Furthermore, the study revealed that HDCA facilitates the N6-methyladenosine (m6A) modification of ETV4 mRNA, a process essential for its expression. nih.gov These findings identify ETV4 as a key mediator of HDCA's anti-fibrotic effects, offering a potential therapeutic strategy for cholestatic liver diseases. nih.gov

Table 3: Preclinical Evaluation of HDCA in Cholestatic Liver Fibrosis

| Animal Model | Type of Injury | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Bile Duct Ligation (BDL) Mouse | Obstructive Cholestasis | Amelioration of liver fibrosis. | Induction of ETV4 expression in cholangiocytes, leading to increased MMP9 secretion and extracellular matrix degradation. | nih.gov |

| Abcb4-/- Mouse | Sclerosing Cholangitis | Amelioration of liver fibrosis. | Facilitates m6A-regulated expression of the anti-fibrotic target ETV4. | nih.gov |

Research Methodologies and Preclinical Models in Hyodeoxycholate Studies

In Vitro Experimental Systems

In vitro, or "in glass," studies are fundamental to dissecting the molecular and cellular effects of hyodeoxycholate. These controlled laboratory experiments provide a foundational understanding of how HDCA interacts with specific cells and molecular targets.

Cell Culture Models

A variety of cell lines are utilized to investigate the diverse roles of HDCA. In the context of colorectal cancer (CRC), human CRC cell lines such as HCT116 and DLD1 are instrumental in studying the compound's influence on cancer cell growth and proliferation. frontiersin.orgnih.govresearchgate.net For instance, studies have shown that HDCA treatment can significantly inhibit the proliferative capacity of these cells. frontiersin.orgnih.gov

Macrophage cell lines, like RAW 264.7, are employed to examine the effects of HDCA on inflammatory responses and cholesterol metabolism. medchemexpress.comnih.gov Research has demonstrated that HDCA can increase the expression of genes involved in cholesterol efflux in these cells. medchemexpress.comnih.gov

To explore the impact of HDCA on intestinal processes, researchers utilize intestinal epithelial cells. jst.go.jp Studies involving these cells have shown that HDCA can offer protection against the cytotoxic effects of more hydrophobic bile acids. jst.go.jp Enteroendocrine cells are another crucial model, particularly for understanding how bile acids like hyocholic acid, a precursor to HDCA, can influence the secretion of hormones like glucagon-like peptide-1 (GLP-1) by activating TGR5 and inhibiting FXR. frontiersin.orgnih.gov

Hepatocytes, the primary cells of the liver, are used in models to study bile acid metabolism and potential hepatotoxicity. For example, the mouse hepatoma cell line Hepa 1-6 has been used in luciferase reporter assays to assess the activation of the farnesoid X receptor (FXR) by various bile acids. jst.go.jp Chinese Hamster Ovary (CHO) cells are also a versatile tool, often used in receptor activation assays due to their low endogenous receptor expression, allowing for the specific study of transfected receptors like TGR5. medchemexpress.com

Receptor Activation Assays

Luciferase reporter assays are a cornerstone for determining how HDCA interacts with key bile acid receptors, namely the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). jst.go.jp In these assays, cells are engineered to express a luciferase enzyme under the control of a promoter that is activated by the receptor of interest. The amount of light produced by the luciferase is then proportional to the receptor's activation.

Studies have utilized this technique to show that HDCA primarily activates FXR rather than TGR5 in the context of colorectal cancer cells. frontiersin.orgnih.gov Conversely, other research using CHO cells has identified HDCA as a TGR5 agonist. medchemexpress.com These assays are often performed in cell lines like HEK293T and Hepa 1-6. jst.go.jp The discrepancy in findings highlights the context-dependent nature of HDCA's receptor activity.

Molecular Biology Techniques

A suite of molecular biology techniques is employed to probe the downstream effects of HDCA treatment. Western blotting is used to measure the protein levels of key signaling molecules. For example, it has been used to detect the expression of FXR and TGR5, as well as proteins involved in cell cycle regulation like cyclinD1 and CDK6, in colorectal cancer cells following HDCA treatment. frontiersin.orgnih.govresearchgate.net

Quantitative polymerase chain reaction (qPCR) is another vital tool for measuring changes in gene expression. Researchers have used qPCR to screen for the effective knockdown of FXR and to analyze the expression of genes involved in cholesterol efflux. frontiersin.orgnih.govnih.gov

Flow cytometry is utilized for cell cycle analysis, revealing, for instance, that HDCA can cause colorectal cancer cells to arrest in the G0/G1 phase of the cell cycle. frontiersin.orgnih.govresearchgate.net Enzyme-Linked Immunosorbent Assay (ELISA) is a technique that can be used to quantify the levels of specific proteins, such as hormones or cytokines, secreted by cells in response to HDCA.

Functional Cell Assays

To understand the physiological consequences of HDCA on cells, various functional assays are performed. Cell viability assays, such as the CCK-8 assay, are used to determine the effect of different concentrations of HDCA on cell survival and to identify optimal treatment concentrations. frontiersin.orgnih.govresearchgate.net

Proliferation assays are crucial for assessing the impact of HDCA on cell growth. The EdU (5-ethynyl-2'-deoxyuridine) assay, which measures DNA synthesis, and colony formation assays, which assess the ability of single cells to grow into colonies, have both been used to demonstrate that HDCA inhibits the proliferation of colorectal cancer cells. frontiersin.orgnih.govresearchgate.net

In Vivo Animal Models

While in vitro studies provide valuable molecular insights, in vivo animal models are essential for understanding the systemic effects of this compound in a whole organism.

Rodent Models

Mice and rats are the most commonly used rodent models in HDCA research. frontiersin.orgnih.govnih.govsigmaaldrich.comdntb.gov.uasigmaaldrich.commdpi.comdovepress.comnih.gov These models are invaluable for studying the role of HDCA in a wide range of conditions, including metabolic diseases and cancer.

For instance, in vivo animal studies have confirmed the findings from in vitro experiments that HDCA can inhibit the proliferation of colorectal cancer. frontiersin.orgnih.gov In these studies, mice are often used in xenograft models where human cancer cells are implanted, and the effect of HDCA on tumor growth is monitored. frontiersin.org Importantly, these studies have also been used to assess the potential for liver toxicity, with findings indicating that HDCA can inhibit tumor growth without causing significant liver damage. frontiersin.orgnih.gov

Rodent models have also been instrumental in elucidating the role of HDCA in metabolic health. Studies in mice have shown that HDCA can improve glucose homeostasis and has beneficial effects in non-alcoholic fatty liver disease. frontiersin.orgdovepress.com Furthermore, research in LDLR-knockout mice, a model for atherosclerosis, has demonstrated that HDCA can inhibit the formation of atherosclerotic lesions. nih.gov Rat models have been used to investigate the effects of HDCA on metabolic syndrome and to profile changes in bile acid composition. sigmaaldrich.comdovepress.comnih.gov

Chemically-Induced Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis, Lipopolysaccharide (LPS)-treated models)

Non-Rodent Models (e.g., Piglets for Gut Microbiota and Intestinal Barrier Studies)

While rodent models are invaluable, their physiology can differ from humans in key aspects. The piglet model is considered an excellent alternative for gastrointestinal research due to the similarities between the porcine and human digestive systems. mdpi.com Studies using piglet models have shown that HDCA plays a role in modulating the gut microbiota and enhancing intestinal barrier function. frontiersin.org Oral HDCA supplementation in piglets significantly altered the gut microbiota composition, leading to a marked increase in the abundance of Lactobacillus. frontiersin.org This was concurrent with enhanced intestinal barrier integrity, evidenced by the upregulation of tight junction proteins like ZO-1 and Claudin. frontiersin.org These models have also revealed differences compared to rodents; for instance, fluorescently labeled HDCA showed rapid gastrointestinal transit in piglets, contrasting with the delayed absorption seen in mice. frontiersin.org

Analytical Techniques for this compound and Metabolite Profiling

Accurate quantification of HDCA and its related metabolites in biological samples is essential for understanding its metabolism and mechanism of action.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more specific counterpart, tandem mass spectrometry (LC-MS/MS), are the primary analytical methods for profiling bile acids, including HDCA. sigmaaldrich.cn These powerful techniques allow for the separation, identification, and quantification of multiple bile acids within a single sample. LC-MS/MS methods have been developed and validated for the robust analysis of a wide range of bile acids in complex biological matrices such as plasma, feces, and tissue extracts from various preclinical models. restek.commdpi.comshimadzu.com In research, HDCA is often included as an analytical standard to ensure accurate quantification when profiling bile acid compositions in samples from mice, rats, and humans. mdpi.com The high sensitivity and selectivity of LC-MS/MS are critical for detecting subtle changes in bile acid profiles in response to dietary interventions, disease progression, or therapeutic administration of compounds like HDCA. sigmaaldrich.cnrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique frequently employed for the separation, identification, and quantification of bile acids, including this compound (HDCA), in various biological samples. nih.govrestek.com Due to the low volatility of bile acids, a derivatization step is necessary to convert them into forms suitable for GC analysis. restek.comshimadzu.com This typically involves esterification of the carboxyl group and silylation of the hydroxyl groups to increase their volatility. core.ac.ukjscimedcentral.com

Common derivatization reagents include trimethylsilylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com For instance, a one-step derivatization method using BSTFA with 1% trimethylchlorosilane (TMCS) has been shown to be effective for bile acid analysis. restek.com Another approach involves a two-step process of methylation with TMS diazomethane (B1218177) followed by trimethylsilylation with N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS). shimadzu.com The choice of derivatization method can significantly impact the efficiency of the analysis. restek.com

Once derivatized, the bile acid samples are introduced into the GC-MS system. The gas chromatograph separates the different bile acid derivatives based on their boiling points and interactions with the stationary phase of the capillary column. nih.govrestek.com An apolar Rxi-1MS column is one example of a column that can achieve baseline separation of various bile acids, including HDCA. core.ac.uk The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. nih.govweqas.com Selected ion monitoring (SIM) mode is often used to enhance the sensitivity and specificity of the analysis for targeted bile acids. jscimedcentral.com

GC-MS methods have been successfully applied to quantify HDCA and other bile acids in various matrices, including rat liver epithelial cell lines and human stool. nih.govjscimedcentral.com For example, a method was developed to analyze isobutyl ester trimethylsilyl (B98337) ether derivatives of bile acids, which allowed for the separation of fifteen different bile steroids, including this compound. nih.gov In another study, a GC-MS method was developed for the quantitative analysis of 22 bile acid compounds, including HDCA, with a dynamic range of 100 times or more and good linearity. shimadzu.com The limit of quantification for HDCA in some GC-MS methods can be in the range of 7-10 ng/mL. researchgate.net

Bile Acid Profiling and Quantification in Biological Samples (e.g., Serum, Liver, Feces, Bile)

Comprehensive profiling and quantification of bile acids, including this compound, in biological matrices are crucial for understanding their physiological roles and their alterations in disease states. nih.gov Various analytical techniques are utilized for this purpose, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most prominent. researchgate.netnih.gov

Sample Preparation: The initial step in bile acid profiling involves extraction from the biological sample. Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating bile acids from complex matrices like serum, plasma, and feces. researchgate.netlcms.cz For instance, an automated extraction method using a Biotage® Extrahera™ system can prepare 96 biological samples in approximately 45 minutes. lcms.cz The choice of extraction solvent and conditions is critical for achieving high and reproducible recovery of bile acids. nih.gov

Analytical Techniques:

LC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and widely used method for bile acid analysis. lcms.cziislafe.es It allows for the simultaneous detection and quantification of a large number of conjugated and unconjugated bile acids. iislafe.es A validated UPLC-MS/MS method has been developed to detect 31 different bile acids, including this compound, in serum, plasma, cells, and tissue from humans, rats, and mice, with limits of quantification ranging from 2.5 to 20 nM. iislafe.es Rigorous optimization of HPLC conditions is necessary to separate the numerous structurally similar bile acid isomers. lcms.cz

GC-MS: As detailed in the previous section, GC-MS is another powerful technique for bile acid quantification. It often requires a derivatization step to increase the volatility of the bile acids. restek.comresearchgate.net

Applications in Different Biological Samples: